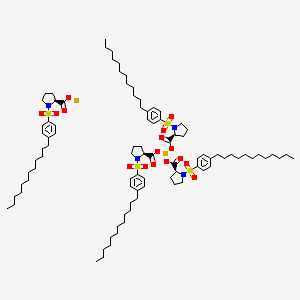
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is a complex organometallic compound that features a rhodium ion coordinated with a sulfonylpyrrolidine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) typically involves the coordination of rhodium with the sulfonylpyrrolidine ligand. The process may include:
Ligand Synthesis: The sulfonylpyrrolidine ligand can be synthesized through a multi-step organic synthesis process, starting from pyrrolidine and incorporating the dodecylphenyl and sulfonyl groups.
Coordination with Rhodium: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand followed by its coordination with rhodium in a batch or continuous process. The reaction conditions would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反应分析
Types of Reactions
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially altering the oxidation state of rhodium.
Reduction: Reduction reactions can change the oxidation state of rhodium or modify the ligand structure.
Substitution: Ligand substitution reactions can occur, where the sulfonylpyrrolidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes or modified ligands.
科学研究应用
Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric catalysis due to its chiral nature.
Medicine: Investigated for its potential use in cancer therapy due to the unique properties of rhodium complexes.
Industry: Utilized in material science for the development of advanced materials with specific properties.
作用机制
The mechanism by which (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) exerts its effects involves:
Catalysis: The rhodium center acts as a catalytic site, facilitating various chemical transformations.
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The pathways involved can include catalytic cycles in organic synthesis or biochemical pathways in medicinal applications.
相似化合物的比较
Similar Compounds
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;palladium(2+)
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;platinum(2+)
Uniqueness
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and potential biological effects. Compared to palladium and platinum analogs, rhodium complexes often exhibit different reactivity and selectivity in catalytic processes.
属性
CAS 编号 |
179162-32-4 |
|---|---|
分子式 |
C92H144N4O16Rh2S4+2 |
分子量 |
1896.2 g/mol |
IUPAC 名称 |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+3/p-4/t4*22-;;/m0000../s1 |
InChI 键 |
RYMJNOJTFYTNKW-JOECBHQBSA-J |
手性 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+3].[Rh+3] |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+3].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


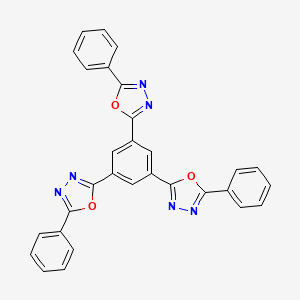
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
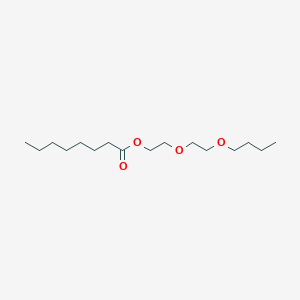

![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
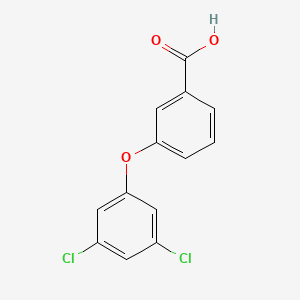
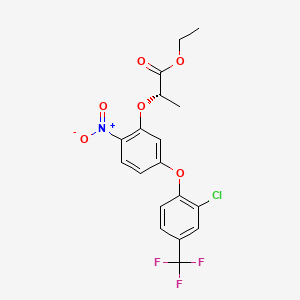
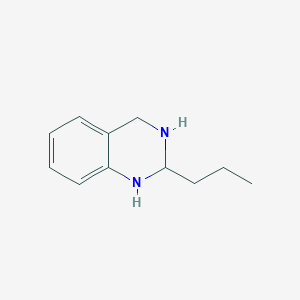
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

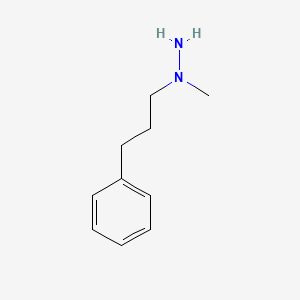

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
